molecular formula C2HBrFNaO2 B1304046 Sodium bromofluoroacetate CAS No. 70395-36-7

Sodium bromofluoroacetate

Cat. No. B1304046
CAS RN: 70395-36-7
M. Wt: 178.92 g/mol
InChI Key: SFSPMEOOLFPNOR-UHFFFAOYSA-M
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Description

Sodium bromofluoroacetate is not directly discussed in the provided papers. However, related compounds such as sodium fluoroacetate and sodium bromoacetate are mentioned. Sodium fluoroacetate, also known as compound 1080, is a potent pesticide and a metabolite of various fluorinated compounds, including anticancer agents and industrial chemicals . Sodium bromoacetate is a compound whose vibrational spectra and structure have been studied, indicating strong intermolecular coupling and a centrosymmetric unit cell .

Synthesis Analysis

The synthesis of related fluorinated and brominated compounds involves reactions with sodium hypohalites, which can lead to the cleavage of carbon skeletons at double bonds and the formation of polyfluorocarboxylic acid sodium salts as by-products . Although the synthesis of sodium bromofluoroacetate is not explicitly described, it can be inferred that similar methods could be applied, with careful control of reaction conditions to ensure the introduction of both bromine and fluorine atoms into the acetate structure.

Molecular Structure Analysis

The molecular structure of sodium bromoacetate has been investigated through vibrational spectra, suggesting that the bromine atom is rotated slightly out of the plane of the other heavy atoms in the molecule . For sodium bromofluoroacetate, a similar structural analysis would likely reveal the influence of both the bromine and fluorine atoms on the molecular conformation and the electronic distribution within the molecule.

Chemical Reactions Analysis

Sodium fluoroacetate is known to undergo various chemical reactions, including its use as a pesticide and its role as a metabolite in different biological processes . The reaction of polyfluoro-3-chloro(bromo)-1-butenes with sodium hypohalites, which are structurally related to sodium bromofluoroacetate, results in epoxidation and cleavage reactions . These reactions highlight the reactivity of such halogenated compounds and suggest that sodium bromofluoroacetate would also participate in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium bromofluoroacetate can be extrapolated from studies on related compounds. Sodium fluoroacetate has been shown to have a high biodegradation rate and low bioaccumulation potential, indicating that it is unlikely to produce long-term deleterious effects on aquatic organisms . The vibrational spectra of sodium bromoacetate provide insights into its intermolecular interactions and physical state as a crystalline solid . These properties are crucial for understanding the behavior of sodium bromofluoroacetate in various environments and its potential applications or hazards.

Scientific Research Applications

1. Analytical Method Development

Sodium bromofluoroacetate has been studied in the development of analytical methods, particularly in the field of capillary zone electrophoresis. Guan, Wu, and Luo (1996) described a sensitive and selective method for determining sodium monofluoroacetate (SMFA), a compound related to sodium bromofluoroacetate. This method is useful due to the compound's highly toxic nature and the challenges presented by its ionic and hydrophilic properties in chromatographic analysis (Guan, Wu, & Luo, 1996).

2. Study of Chemical Reactions

Research on sodium bromofluoroacetate has contributed to the understanding of various chemical reactions. For instance, Epple, Sankar, and Thomas (1997) used in situ X-ray diffraction and X-ray absorption spectroscopy (XRD−EXAFS) to study the solid-state polymerization reaction of sodium bromoacetate, closely related to bromofluoroacetate. This research elucidates the reaction pathway and the formation of crystalline and polymeric products (Epple, Sankar, & Thomas, 1997).

3. Exploration of Material Properties

The study of sodium bromofluoroacetate extends to the exploration of material properties and their applications. For example, the resolution and absolute configuration of bromofluoroacetic acid, a form of sodium bromofluoroacetate, have been determined through crystallization and X-ray crystallography. This research, conducted by Boussac et al. (2002), enhances the understanding of the compound's chiral properties, which is crucial in fields like materials science and stereochemistry (Boussac et al., 2002).

Safety And Hazards

Sodium bromofluoroacetate should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

sodium;2-bromo-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrFO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSPMEOOLFPNOR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])(F)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrFNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382076
Record name Sodium bromofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium bromofluoroacetate

CAS RN

70395-36-7
Record name Sodium bromofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium bromofluoroacetate
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Sodium bromofluoroacetate
Reactant of Route 3
Sodium bromofluoroacetate

Citations

For This Compound
1
Citations
Y Li, J Luo, Y Jiang - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
… In 2019, Zhang's group envisioned that sodium bromofluoroacetate might generate difluorocarbene under copper catalyzed conditions, and then react with amines and sulfur to prepare …
Number of citations: 0 pubs.rsc.org

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